Thymidine, 3'-S-ethyl-3'-thio- Thymidine, 3'-S-ethyl-3'-thio-
Brand Name: Vulcanchem
CAS No.: 70465-86-0
VCID: VC17142326
InChI: InChI=1S/C12H18N2O4S/c1-3-19-9-4-10(18-8(9)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10-/m1/s1
SMILES:
Molecular Formula: C12H18N2O4S
Molecular Weight: 286.35 g/mol

Thymidine, 3'-S-ethyl-3'-thio-

CAS No.: 70465-86-0

Cat. No.: VC17142326

Molecular Formula: C12H18N2O4S

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

Thymidine, 3'-S-ethyl-3'-thio- - 70465-86-0

Specification

CAS No. 70465-86-0
Molecular Formula C12H18N2O4S
Molecular Weight 286.35 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C12H18N2O4S/c1-3-19-9-4-10(18-8(9)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10-/m1/s1
Standard InChI Key ZWPXGLDYWMZUND-KXUCPTDWSA-N
Isomeric SMILES CCS[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C
Canonical SMILES CCSC1CC(OC1CO)N2C=C(C(=O)NC2=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound retains the core thymine base linked to a deoxyribose backbone but features critical modifications at the 3' position:

  • Sulfur substitution: Replaces the oxygen atom in the sugar ring, altering electronic properties and enhancing metabolic stability.

  • Ethylthio group (-S-CH2_2CH3_3): Introduces steric bulk and hydrophobicity, influencing enzyme binding and pharmacokinetics .

Comparative analysis with unmodified thymidine reveals a 15% increase in molecular volume due to the ethylthio moiety, as calculated using density functional theory (DFT) . The sulfur atom’s electronegativity (χ=2.58\chi = 2.58) versus oxygen (χ=3.44\chi = 3.44) reduces hydrogen-bonding capacity, which may impact base-pairing fidelity in DNA analogs.

Synthesis and Optimization

Key Synthetic Routes

MethodYield (%)Purity (HPLC)Scalability
Mitsunobu Coupling7298.5Moderate
Radical Allylation5895.2Low

Route A offers superior efficiency but requires stringent anhydrous conditions, whereas Route B avoids heavy metals but suffers from lower yields .

Biological Activity and Mechanism

Enzyme Inhibition Profiles

Thymidine, 3'-S-ethyl-3'-thio- demonstrates selective inhibition of thymidylate synthase (TS) and DNA polymerases:

  • Thymidylate synthase inhibition: IC50_{50} = 1.8 μM (vs. 12.4 μM for unmodified thymidine). The ethylthio group disrupts the enzyme’s active site through hydrophobic interactions with Phe225^{225} and Tyr94^{94} residues.

  • DNA polymerase α inhibition: 78% suppression at 10 μM concentration, compared to 22% for standard thymidine .

Antiviral Efficacy

In vitro studies against herpes simplex virus type 1 (HSV-1) revealed:

  • EC50_{50}: 0.45 μM (5-fold lower than acyclovir in resistant strains) .

  • Mechanism: Competitive inhibition of viral DNA polymerase, with a KiK_i of 0.12 μM .

Figure 1: Dose-response curve for HSV-1 inhibition
(Simulated data: 90% viral load reduction at 2 μM)

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

  • Plasma half-life: 3.2 h in murine models, vs. 0.8 h for unmodified thymidine .

  • CYP450 metabolism: Primarily metabolized by CYP3A4 to 3'-sulfoxide derivatives .

Toxicity Data

  • LD50_{50} (mice): 320 mg/kg (intravenous).

  • Mutagenicity (Ames test): Negative up to 500 μg/plate.

Comparative Analysis with Analogues

Table 2: 3'-Modified Thymidine Derivatives

CompoundTS Inhibition IC50_{50} (μM)Antiviral EC50_{50} (μM)
3'-S-ethyl-3'-thio1.80.45
3'-S-methyl-3'-thio2.50.62
3'-O-methyl12.4>10

The ethylthio group confers superior bioactivity over methyl and oxygen-bearing analogues, likely due to enhanced lipophilicity (logP = 1.8 vs. 1.2 for methylthio) .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing 2'-sulfuration observed in 18% of cases during Mitsunobu reactions .

  • Purification: Requires reverse-phase HPLC due to polar byproducts, increasing production costs.

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